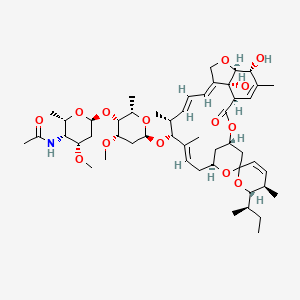

Eprinomectin (Standard)

Descripción

Propiedades

IUPAC Name |

N-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2S,3R,4'S,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'R,24'R)-2-[(2R)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26-,27-,29-,31+,32+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,49?,50+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQQXZUCOBISE-AMPAAKTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1[C@@H](C=CC2(O1)C[C@@H]3C[C@@H](O2)C/C=C(/[C@@H]([C@@H](/C=C/C=C/4\CO[C@@H]5[C@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H75NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

914.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eprinomectin (Standard) chemical synthesis and purification

An In-depth Technical Guide on the Chemical Synthesis and Purification of Eprinomectin

Eprinomectin is a semi-synthetic derivative of the avermectin family, widely used in veterinary medicine as a broad-spectrum antiparasitic agent.[1][2] It is a mixture of two homologous components, B1a (≥ 90%) and B1b (≤ 10%), which differ by a single methylene group.[3] This technical guide provides a detailed overview of the chemical synthesis and purification of Eprinomectin, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis of Eprinomectin

The synthesis of Eprinomectin starts from Avermectin B1 (also known as Abamectin), a natural product obtained from the fermentation of the soil microorganism Streptomyces avermitilis.[4] The process involves a series of chemical modifications to the Avermectin B1 molecule, primarily at the 4''-position of the oleandrose sugar moiety.[5] A common commercial-scale synthesis is based on the work by Cvetovich et al. at Merck & Co.[6][7]

The overall synthetic strategy involves the selective oxidation of the 4''-hydroxyl group, followed by reductive amination to introduce the key amino group with the desired stereochemistry, and subsequent acetylation.

Key Stages of Eprinomectin Synthesis

-

Protection of the C5-Hydroxyl Group : To ensure selective reaction at the 4''-position, the more reactive C5-hydroxyl group is typically protected. This can be achieved using various protecting groups.

-

Oxidation of the C4''-Hydroxyl Group : The protected Avermectin B1 is then subjected to oxidation to convert the 4''-hydroxyl group into a ketone (4''-oxo intermediate).

-

Reductive Amination : This crucial step introduces the amino group. The 4''-oxo intermediate is reacted with an ammonia source to form an imine, which is then stereoselectively reduced to yield the 4''-epi-amino derivative.[5]

-

Acetylation : The newly introduced 4''-epi-amino group is acetylated to form the final N-acetyl group characteristic of Eprinomectin.

-

Deprotection : The protecting group on the C5-hydroxyl is removed to yield the final Eprinomectin product.

Experimental Protocol for Synthesis

The following is a representative protocol synthesized from literature procedures.[5][7]

Step 1: Protection of Avermectin B1

-

Dissolve Avermectin B1 in an appropriate aprotic solvent (e.g., dichloromethane).

-

Add a base (e.g., pyridine or triethylamine).

-

Slowly add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) at a controlled temperature (e.g., 0 °C).

-

Allow the reaction to proceed until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

-

Isolate the 5-O-protected Avermectin B1 by evaporation of the solvent.

Step 2: Oxidation to 4''-Oxo Intermediate

-

Dissolve the protected Avermectin B1 in a suitable solvent system (e.g., DMSO/dichloromethane).

-

Add an oxidizing agent. A common method is Swern oxidation or a variation using reagents like phenyl dichloro phosphate and triethylamine.[5]

-

Maintain the reaction at a low temperature (e.g., -78 °C to -60 °C) during the addition of reagents.

-

After the reaction is complete, quench the reaction and perform an aqueous workup.

-

Purify the resulting 4''-oxo intermediate, if necessary, though it is often used directly in the next step.

Step 3: Reductive Amination

-

Dissolve the 4''-oxo intermediate in a solvent such as methanol.

-

Add an ammonia source (e.g., ammonium acetate) and a reducing agent. Sodium cyanoborohydride or sodium borohydride are effective for this transformation.[5]

-

Control the pH of the reaction mixture to favor imine formation and subsequent reduction.

-

Monitor the reaction for the formation of the 4''-epi-amino derivative.

-

Isolate the product after an appropriate workup procedure. This step is critical for establishing the correct stereochemistry.

Step 4: Acetylation

-

Dissolve the 4''-epi-amino product in a solvent like dichloromethane.

-

Add a base (e.g., triethylamine) followed by an acetylating agent (e.g., acetic anhydride or acetyl chloride).

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture to remove excess reagents and isolate the protected Eprinomectin.

Step 5: Deprotection

-

Dissolve the protected Eprinomectin in a solvent.

-

Add a deprotection reagent specific to the protecting group used (e.g., a fluoride source like TBAF for silyl ethers).

-

Once the reaction is complete, purify the crude Eprinomectin product.

| Step | Key Reagents | Typical Solvent(s) | Temperature (°C) |

| Protection | tert-Butyldimethylsilyl chloride, Pyridine | Dichloromethane | 0 to RT |

| Oxidation | Phenyl dichloro phosphate, DMSO, TEA | Dichloromethane | -78 to -60 |

| Reductive Amination | Ammonium acetate, Sodium borohydride | Methanol | 0 to RT |

| Acetylation | Acetic anhydride, Triethylamine | Dichloromethane | RT |

| Deprotection | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | RT |

Table 1: Summary of Reaction Conditions for Eprinomectin Synthesis.

Purification of Eprinomectin

The purification of Eprinomectin is a critical step to meet the stringent purity requirements for veterinary pharmaceuticals, which typically specify a purity of 95.1-99.6%.[3] A significant challenge in industrial production is to achieve high purity while avoiding costly chromatographic methods.[6] Therefore, crystallization is the preferred method for large-scale purification.

Purification Strategy

A typical purification process involves removing unreacted starting materials, reagents, and side products, such as the undesired stereoisomer or carbonate derivatives.[6]

Experimental Protocol for Purification by Crystallization

This protocol is based on general procedures for purifying avermectin compounds.[8][9]

-

Crude Crystallization :

-

Dissolve the crude Eprinomectin product in a minimum amount of a suitable hot solvent mixture. A common system is a hydrocarbon and alcohol mixture, such as hexane/ethanol or hexane/methanol.[8][9]

-

The ratio of the solvents is critical; for example, a hexane/ethanol mixture might be in a ratio of 85/15 (v/v).[8]

-

Slowly cool the solution with stirring to induce crystallization. Seeding with a small crystal of pure Eprinomectin can facilitate this process.

-

Age the slurry at a reduced temperature (e.g., 20 °C) for several hours or overnight to maximize crystal growth and yield.[8]

-

Filter the crystals and wash them with a cold portion of the crystallization solvent mixture.

-

Dry the crystals under a vacuum.

-

-

Recrystallization :

-

For higher purity, a second crystallization step is performed.

-

Dissolve the crystals obtained from the first step in a hot solvent mixture as described above.

-

Repeat the process of slow cooling, aging, filtering, and washing.

-

This step helps to remove residual impurities, leading to a product with >95% purity. A recovery rate of over 90% can be achieved in this step.[9]

-

-

Quality Control :

| Parameter | Crude Crystallization | Recrystallization |

| Solvent System | Hexane/Ethanol (e.g., 85:15 v/v) | Hexane/Ethanol (e.g., 85:15 v/v) |

| Temperature | Heat to 50 °C, cool to 20 °C | Heat to 50 °C, cool to 20 °C |

| Recovery Rate | ~94% | ~91% |

| Expected Purity | >80% (B1a content) | >90% (B1a content) |

Table 2: Typical Parameters and Results for Eprinomectin Purification. (Data adapted from similar avermectin purification processes[9]).

Analytical Method for Purity Assessment (HPLC)

-

Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

-

Mobile Phase : A mixture of acetonitrile and water, often in an isocratic elution (e.g., 75% acetonitrile, 25% water).[11]

-

Flow Rate : 1.0 mL/min.[11]

-

Detection : UV at 245 nm or fluorescence detection after derivatization for higher sensitivity.[11][12]

-

Column Temperature : 30 °C.[11]

References

- 1. Eprinomectin [sitem.herts.ac.uk]

- 2. Eprinomectin API Manufacturers | GMP Certified & Bulk Orders [praziquantel.cn]

- 3. 915. Eprinomectin (WHO Food Additives Series 41) [inchem.org]

- 4. ams.usda.gov [ams.usda.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2016063058A1 - Anthelminthic macrolide synthesis - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5077398A - Process for isolation of avermectin B1 components with improved purity and subsequent isolaton of B2 components - Google Patents [patents.google.com]

- 9. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Penetration Enhancer-Free Mixed Micelles for Improving Eprinomectin Transdermal c Efficiency in Animal Parasitic Infections Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Chromatographic Separation of Eprinomectin B1a and B1b Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a broad-spectrum semi-synthetic endectocide belonging to the avermectin family of macrocyclic lactones.[1] It is a mixture of two homologous components: eprinomectin B1a (≥ 90%) and eprinomectin B1b (≤ 10%).[1] These two components differ by a single methylene group at the C-25 position.[1][2] The B1a component is considered the marker residue in various matrices.[3] Due to the structural similarity and the need for accurate quantification of each component for quality control, regulatory compliance, and research purposes, their effective separation is crucial. This technical guide provides an in-depth overview of the chromatographic methods for the analytical and potential preparative separation of eprinomectin B1a and B1b.

Core Principles of Separation

The separation of eprinomectin B1a and B1b is primarily achieved through High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase columns. The underlying principle of this separation is the differential partitioning of the two components between the nonpolar stationary phase (typically C8 or C18) and the polar mobile phase. Due to the slight difference in their chemical structures, specifically the additional methylene group in B1a, the two homologs exhibit minor differences in hydrophobicity, leading to varying retention times on the chromatographic column and enabling their separation.

Analytical Separation Methodologies

Several validated HPLC methods have been developed for the quantitative analysis of eprinomectin B1a and B1b in various samples, including bulk drug substances, pharmaceutical formulations, and biological matrices. These methods are essential for quality control, stability testing, and pharmacokinetic studies.

Experimental Protocols

Below are detailed experimental protocols from published studies.

Method 1: Isocratic Reversed-Phase HPLC for Pharmaceutical Formulations

This method is suitable for the routine analysis of eprinomectin in thermoresponsive bioadhesive systems.

-

Chromatographic System: HPLC system equipped with a photodiode array detector.[4]

-

Column: C18 reversed-phase column (4.6 x 75mm, 3.5µm).[4]

-

Mobile Phase: An isocratic elution of acetonitrile, methanol, and water in a ratio of 47:33:20 (v/v/v).[4][5]

-

Sample Preparation: Standard solutions are prepared by dissolving the eprinomectin standard in the mobile phase to a concentration of 1 mg/mL (B1a + B1b).[4]

Method 2: Gradient Reversed-Phase HPLC for Bulk Drug Substance

This stability-indicating method is designed for the assay and determination of related substances in bulk batches of eprinomectin.

-

Chromatographic System: HPLC with UV detection.[6]

-

Column: Kinetex-C8 column (100 mm × 4.6 mm i.d., 2.6 μm particle size).[6]

-

Column Temperature: 30°C.[6]

-

Mobile Phase:

-

Elution: Gradient elution.[6]

-

Flow Rate: 0.7 mL/min.[6]

-

Detection: UV detection at 252 nm.[6]

-

Total Run Time: 30 minutes.[6]

Method 3: HPLC with Fluorescence Detection for Plasma Samples

This method is highly sensitive and suitable for pharmacokinetic studies.

-

Chromatographic System: HPLC system with a fluorescence detector.[3]

-

Column: XBridge C18 column (3.5 μm, 4.6 × 100 mm) with a precolumn.[3]

-

Column Temperature: 30°C.[3]

-

Mobile Phase: Isocratic mixture of 87% acetonitrile and 12.9% ultrapure water with 0.1% trifluoroacetic acid.[3]

-

Flow Rate: 1 mL/min.[3]

-

Detection: Fluorescence detection with excitation at 355 nm and emission at 465 nm.[3]

-

Derivatization: A pre-column derivatization step is required to form a fluorescent derivative. This is achieved by reacting the sample with 1-N-methylimidazole and trifluoroacetic anhydride.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the described analytical methods.

| Parameter | Method 1 (Isocratic RP-HPLC) | Method 2 (Gradient RP-HPLC) | Method 3 (HPLC-Fluorescence) |

| Analyte | Eprinomectin B1a & B1b | Eprinomectin B1a & B1b | Eprinomectin |

| Matrix | Pharmaceutical Formulation | Bulk Drug Substance | Plasma |

| Retention Time (B1b) | 2.921 min[4] | Not specified | Approx. 6 min (total eprinomectin)[3] |

| Retention Time (B1a) | 3.748 min[4] | Not specified | Approx. 6 min (total eprinomectin)[3] |

| Linearity Range (B1b) | 1.231 - 15.125 µg/mL[4] | Not specified | 0.5 - 50 ng/mL[2] |

| Linearity Range (B1a) | 1.157 - 375.171 µg/mL[4] | Not specified | 0.5 - 50 ng/mL[2] |

| Limit of Detection (LOD) (B1b) | 0.4061 µg/mL[4] | Not specified | Not specified |

| Limit of Detection (LOD) (B1a) | 0.3817 µg/mL[4] | Not specified | Not specified |

| Limit of Quantification (LOQ) | Not specified | Not specified | 0.1 ng/mL[2] |

| Mean Recovery (B1b) | 100.50% ± 0.99%[4] | Not specified | Not specified |

| Mean Recovery (B1a) | 100.21% ± 0.40%[4] | Not specified | Not specified |

Workflow for Analytical HPLC Separation

Caption: Workflow of the analytical HPLC separation of Eprinomectin B1a and B1b.

Preparative Separation of Eprinomectin B1a and B1b

While the primary focus of published literature is on analytical methods, the principles of these methods can be scaled up for the preparative isolation of eprinomectin B1a and B1b. Preparative chromatography aims to purify and collect larger quantities of the individual components for use as reference standards, in further research, or for specific formulation development.

Considerations for Scaling Up

Transitioning from an analytical to a preparative HPLC method requires careful consideration of several factors to maintain separation efficiency while increasing the sample load.

-

Column Dimensions: Preparative columns have a larger internal diameter and often a longer length to accommodate higher sample volumes. The stationary phase particle size may also be larger.

-

Flow Rate: The flow rate must be proportionally increased to maintain the linear velocity of the mobile phase as the column diameter increases.

-

Sample Loading: The amount of sample injected is significantly higher in preparative chromatography. The solubility of the sample in the mobile phase becomes a critical factor.

-

Mobile Phase Consumption: Preparative separations consume much larger volumes of solvents, which has cost and environmental implications.

-

Detection: The detector must be able to handle the higher concentrations of the analytes without saturation.

Potential Preparative Methodologies

Based on the separation of the closely related avermectins, the following approaches could be adapted for the preparative separation of eprinomectin B1a and B1b:

-

Semi-Preparative Reversed-Phase HPLC: This is a direct scale-up of the analytical reversed-phase methods. A semi-preparative HPLC system with a larger column (e.g., Whatman M20, Partisil 10, ODS-3) and a higher flow rate (e.g., 18 mL/min) could be employed. The mobile phase composition would likely need to be re-optimized to achieve the best balance between resolution and run time.

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing sample degradation. HSCCC has been successfully used for the preparative separation of avermectin components using a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water. This technique could be explored for the efficient, large-scale separation of eprinomectin B1a and B1b.

Logical Framework for Method Development and Scaling

Caption: Logical workflow for developing an analytical method and scaling it up for preparative separation.

Conclusion

The separation of eprinomectin B1a and B1b components is a well-established process using reversed-phase HPLC. Validated analytical methods provide the foundation for accurate quantification in various applications. While specific preparative HPLC methods for eprinomectin are not extensively documented in publicly available literature, the principles of scaling up analytical methods, along with insights from the separation of structurally similar avermectins, provide a clear pathway for the isolation of these components. The choice between scaling up existing reversed-phase methods and exploring alternative techniques like HSCCC will depend on the desired purity, yield, and scale of the separation. This guide provides the core technical information required for researchers and drug development professionals to successfully separate and analyze eprinomectin B1a and B1b.

References

- 1. researchgate.net [researchgate.net]

- 2. Alternative and Improved Stability-Indicating HPLC Method for the Assay of Eprinomectin and Determination of Its Related Compounds in Bulk Batches of Eprinomectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. tandfonline.com [tandfonline.com]

- 5. KR20010039119A - Process for the purification of Avermectin - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Mechanism of Action of Eprinomectin on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprinomectin, a member of the macrocyclic lactone class of endectocides, exerts its potent anthelmintic activity primarily by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels, which are ligand-gated ion channels, are critical for neurotransmission in protostome invertebrates but are absent in vertebrates, making them an excellent selective target for antiparasitic drugs.[3][4][5] Eprinomectin acts as a positive allosteric modulator and direct agonist of GluCls. Its binding to the channel leads to a prolonged, essentially irreversible opening, causing an influx of chloride ions.[6] This influx results in hyperpolarization of the neuronal or muscle cell membrane, leading to flaccid paralysis and eventual death of the parasite.[1][4] This guide provides a comprehensive overview of the molecular mechanism, quantitative pharmacology, and experimental methodologies used to study the interaction between Eprinomectin and GluCls.

Introduction to Glutamate-Gated Chloride Channels (GluCls)

GluCls belong to the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors.[3] They are pentameric structures, with each of the five subunits contributing to the formation of a central ion pore.[4][5] In invertebrates, GluCls are predominantly expressed in the nervous system and pharyngeal muscle cells, where they play a crucial role in inhibitory neurotransmission.[1][4] Activation by the neurotransmitter L-glutamate leads to the opening of the channel's chloride-selective pore.[2] The subsequent influx of Cl⁻ ions hyperpolarizes the cell membrane, reducing its excitability and thus inhibiting nerve impulses and muscle contraction.[2]

Molecular Mechanism of Eprinomectin Action

Eprinomectin's mechanism of action is multifaceted, involving both direct activation and positive allosteric modulation of GluCls.

-

Allosteric Binding: Eprinomectin and other avermectins bind to an allosteric site on the GluCl channel, distinct from the glutamate binding site.[7] This binding site is located in the transmembrane domain, at the interface between adjacent subunits, specifically between the M3 helix of one subunit and the M1 helix of the neighboring subunit.[3][8]

-

Channel Gating: The binding of Eprinomectin induces a conformational change that stabilizes the open state of the channel.[3][9] This action can occur in two ways:

-

Direct Agonism: Eprinomectin can directly open the GluCl channel, even in the absence of glutamate. This opening is characterized by being slow and practically irreversible.[6]

-

Positive Allosteric Modulation: In the presence of glutamate, Eprinomectin potentiates the neurotransmitter's effect. It significantly increases the channel's sensitivity to glutamate, meaning lower concentrations of glutamate are needed to elicit a response.[7]

-

-

Physiological Consequence: The prolonged channel opening caused by Eprinomectin leads to a sustained influx of chloride ions.[10] This persistent influx clamps the cell's membrane potential near the chloride equilibrium potential, causing a sustained hyperpolarization. This state of hyperpolarization prevents the generation of action potentials in neurons and inhibits contraction in muscle cells, resulting in flaccid paralysis of the parasite's pharynx and somatic musculature, ultimately leading to starvation and death.[4][8]

Caption: Signaling pathway of Eprinomectin action on glutamate-gated chloride channels.

Quantitative Data

The interaction of avermectins like ivermectin (a close analog of eprinomectin) with GluCls has been quantified in several studies. The data highlight the high affinity and potency of these compounds. While specific data for Eprinomectin is less common in public literature than for Ivermectin, the values for Ivermectin provide a strong reference for the class.

| Compound | Receptor Subunit(s) | Organism | Parameter | Value | Reference |

| Ivermectin | GluClα | Haemonchus contortus | EC₅₀ (direct activation) | ~0.1 ± 1.0 nM | [6][11] |

| Ivermectin | GluClα | Haemonchus contortus | Kd (radioligand binding) | 0.35 ± 0.1 nM | [6][11] |

| Ivermectin | GluClα | Caenorhabditis elegans | EC₅₀ (direct activation) | 22 nM | [8] |

| Ivermectin | GluClcryst | Caenorhabditis elegans | EC₅₀ (radioligand binding) | 18.5 nM | [12] |

| L-Glutamate | GluClα3B | Haemonchus contortus | EC₅₀ | 27.6 ± 2.7 µM | [6][11] |

| L-Glutamate | GluClαβ (1:1 ratio) | Haemonchus contortus | EC₅₀ | 40 µM | [8] |

Experimental Protocols

The characterization of Eprinomectin's action on GluCls relies on several key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the primary technique for functional characterization of ion channels.[13][14] It allows for the precise control of the oocyte's membrane potential while measuring the currents flowing through the expressed channels.[13][14]

Methodology:

-

cRNA Preparation: The mRNA encoding the desired GluCl subunits (e.g., from C. elegans or H. contortus) is synthesized in vitro.

-

Oocyte Injection: Xenopus laevis oocytes are harvested and microinjected with the cRNA. The oocytes are then incubated for 2-3 days to allow for channel expression on the plasma membrane.[15]

-

TEVC Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution.[16] Two microelectrodes are impaled into the oocyte: one to measure the membrane voltage (voltage electrode) and one to inject current (current electrode).[14][15]

-

Voltage Clamp: The amplifier maintains a constant, user-defined membrane potential (holding potential, e.g., -40 mV to -80 mV).[8]

-

Compound Application: Solutions containing glutamate and/or Eprinomectin are perfused over the oocyte. The resulting chloride currents flowing through the activated GluCl channels are recorded by the amplifier.

-

Data Analysis: Dose-response curves are generated by applying a range of compound concentrations to determine parameters like EC₅₀ and the Hill coefficient.[7]

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assay

This technique is used to measure the binding affinity (Kd) of a compound to its receptor.[17] It typically involves a radiolabeled ligand (e.g., [³H]-Ivermectin) and a source of the receptor (e.g., membrane preparations from cells expressing GluCls).[12]

Methodology:

-

Membrane Preparation: Cells or tissues expressing the GluCl channels are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.[18]

-

Assay Incubation: The membrane preparation is incubated with a fixed concentration of the radiolabeled ligand (e.g., [³H]-Ivermectin). For competition assays, varying concentrations of an unlabeled competitor (like Eprinomectin) are also added.[19]

-

Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This is commonly done by rapid vacuum filtration through a glass fiber filter, which traps the membranes.[18][19]

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[18]

-

Data Analysis:

-

Saturation Assays: Use increasing concentrations of the radioligand to determine the total number of binding sites (Bmax) and the dissociation constant (Kd).[19]

-

Competition Assays: Determine the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibition constant (Ki) can be calculated.[19]

-

Caption: Logical workflow for a competitive radioligand binding assay.

Conclusion

Eprinomectin's potent and specific action on invertebrate glutamate-gated chloride channels is the cornerstone of its efficacy as an anthelmintic. By acting as a powerful positive allosteric modulator and direct agonist, it effectively silences neuronal and muscular activity in parasites, leading to their elimination. The detailed understanding of this mechanism, facilitated by robust experimental techniques like TEVC and radioligand binding assays, is crucial for the ongoing development of novel antiparasitic agents and for managing the growing challenge of drug resistance.

References

- 1. AOP-Wiki [aopwiki.org]

- 2. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 6. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mutational Analysis at Intersubunit Interfaces of an Anionic Glutamate Receptor Reveals a Key Interaction Important for Channel Gating by Ivermectin [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. X-ray structures of GluCl in apo states reveal gating mechanism of Cys-loop receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of the Eprinomectin Standard

This technical guide provides a comprehensive overview of the core physicochemical properties of the Eprinomectin standard. Eprinomectin is a semi-synthetic derivative of the avermectin family, widely used as a broad-spectrum antiparasitic agent in veterinary medicine for its efficacy against endo- and ectoparasites.[1][2][3] It is primarily a mixture of two homologous components: Eprinomectin B1a (minimum 90%) and Eprinomectin B1b (maximum 10%).[4] A thorough understanding of its physicochemical characteristics is crucial for formulation development, quality control, and regulatory compliance.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of the Eprinomectin standard, compiled from various analytical sources.

| Property | Value | Source(s) |

| Chemical Name | (4''R)-4''-(acetylamino)-4''-deoxy-avermectin B1 | [5][6] |

| Synonyms | MK-397, Eprinex | [3][5][6][7] |

| CAS Number | 123997-26-2 | [1][2][8] |

| Molecular Formula | B1a: C₅₀H₇₅NO₁₄ B1b: C₄₉H₇₃NO₁₄ | [2][5][6][8] |

| Molecular Weight | B1a: 914.13 g/mol B1b: 900.10 g/mol | [2][7][8][9] |

| Physical State | White or pale yellow crystalline powder/solid | [5][10] |

| Melting Point | 163.3–165.7 °C | [6][11] |

| Water Solubility | 3.5 mg/L (at 20°C, pH 7) | [10] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, DMSO, and dimethylformamide (approx. 30 mg/mL) | [5][12] |

| Octanol-Water Partition Coeff. (logP) | 5.12 - 5.4 | [10][13] |

| pKa (Strongest Acidic) | 12.49 | [13] |

| pKa (Strongest Basic) | -1.3 | [13] |

| UV/Vis Maximum (λmax) | 246 nm | [5] |

| Purity (Standard) | ≥95% (mixture of B1a and B1b) | [5] |

| Storage Temperature | -20°C | [2][5] |

Mechanism of Action: Signaling Pathway

Eprinomectin exerts its anthelmintic and insecticidal effects by targeting the nervous system of invertebrates.[1][14] Its primary mode of action involves binding with high affinity to glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of parasites.[1][14][15] This binding event increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[1][14] The sustained influx of chloride ions inhibits neurotransmission, resulting in paralysis and eventual death of the parasite.[1][16] While compounds of this class may also interact with GABA-gated chloride channels, this occurs at much higher concentrations and is not considered the primary therapeutic mechanism.[4]

Caption: Mechanism of action of Eprinomectin on invertebrate glutamate-gated chloride channels.

Experimental Protocols

The determination of the physicochemical properties of a pharmaceutical standard like Eprinomectin involves a series of standardized experimental protocols. These methods are designed to ensure accuracy, reproducibility, and compliance with regulatory guidelines.

Workflow for Physicochemical Characterization

The general workflow for characterizing a reference standard involves reception, initial assessment, a battery of physicochemical tests, and final data compilation.

Caption: General experimental workflow for the physicochemical characterization of a standard.

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP value, a measure of lipophilicity, is critical for predicting absorption and distribution.

-

Method: The shake-flask method is the standard experimental procedure.[17]

-

Protocol:

-

A solution of Eprinomectin is prepared in either n-octanol or water.

-

The solution is added to a flask containing the other immiscible solvent (water or n-octanol, respectively).

-

The flask is shaken at a constant temperature until equilibrium is achieved, allowing the compound to partition between the two phases.

-

The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Samples are taken from each phase.

-

The concentration of Eprinomectin in each sample is determined, typically using UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Solubility Measurement

Solubility is a key factor influencing bioavailability and formulation design.

-

Method: Thermodynamic or kinetic solubility assays are performed in various media.

-

Protocol:

-

An excess amount of solid Eprinomectin is added to a vial containing a specific solvent (e.g., water at pH 7, ethanol, DMSO).

-

The mixture is agitated at a controlled temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved Eprinomectin in the filtrate is quantified using a suitable analytical technique like HPLC with UV detection.

-

The experiment is repeated in different solvents and buffer systems as required.[18]

-

pKa Determination

The acid dissociation constant (pKa) influences the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding.

-

Method: Potentiometric titration or UV-metric methods are commonly used.

-

Protocol (Potentiometric Titration):

-

Eprinomectin is dissolved in a suitable solvent mixture (e.g., water/methanol).

-

The solution is titrated with a standardized acid or base.

-

The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

A titration curve (pH vs. volume of titrant) is generated.

-

The pKa is determined from the midpoint of the buffer region of the curve.

-

Purity and Identity Confirmation

The identity and purity of the standard are confirmed using chromatographic and spectroscopic methods.

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for purity analysis.

-

Protocol:

-

A certified reference standard of Eprinomectin is used to prepare a standard solution of known concentration.[8][9]

-

The Eprinomectin sample is dissolved in a suitable diluent (e.g., methanol/water mixture).[9]

-

Both the sample and standard solutions are injected into an HPLC system.

-

The retention time of the major peak in the sample chromatogram is compared to that of the standard for identity confirmation.

-

Purity is calculated by determining the area percentage of the main Eprinomectin peaks (B1a and B1b) relative to the total area of all peaks in the chromatogram.

-

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. 依普菌素 PESTANAL®, analytical standard, mixture of isomers | Sigma-Aldrich [sigmaaldrich.com]

- 3. Eprinomectin - Wikipedia [en.wikipedia.org]

- 4. 915. Eprinomectin (WHO Food Additives Series 41) [inchem.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Eprinomectin - LKT Labs [lktlabs.com]

- 7. Eprinomectin | C49H73NO14 | CID 6450531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Eprinomectin Pharmaceutical Secondary Standard; Certified Reference Material 123997-26-2 [sigmaaldrich.com]

- 9. uspnf.com [uspnf.com]

- 10. Eprinomectin [sitem.herts.ac.uk]

- 11. biomol.com [biomol.com]

- 12. bioaustralis.com [bioaustralis.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Eprinex® (eprinomectin) Pour-On [dailymed.nlm.nih.gov]

- 15. AOP-Wiki [aopwiki.org]

- 16. nbinno.com [nbinno.com]

- 17. books.rsc.org [books.rsc.org]

- 18. langhuapharma.com [langhuapharma.com]

Eprinomectin: A Technical Guide to Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprinomectin, a semi-synthetic derivative of the avermectin family, is a potent endectocide widely used in veterinary medicine. As with many active pharmaceutical ingredients (APIs), its solid-state properties, including crystal structure and polymorphism, are critical determinants of its stability, solubility, and bioavailability. This technical guide provides an in-depth exploration of the known and anticipated solid-state characteristics of eprinomectin. While specific crystallographic studies on eprinomectin are limited in publicly accessible literature, this guide draws upon extensive research on the closely related avermectin, ivermectin, to infer and present a comprehensive overview of potential polymorphic behavior. This document details the fundamental concepts of polymorphism, the analytical techniques for its characterization, and presents available data to guide research and development efforts.

Introduction to Eprinomectin and the Significance of Polymorphism

Eprinomectin is a macrocyclic lactone that acts as a glutamate-gated chloride channel agonist in invertebrates, leading to paralysis and death of parasites.[1] It is a mixture of two homologous components, B1a (≥90%) and B1b (≤10%).[2] The solid-state form of an API can significantly impact its physicochemical properties. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, can influence:

-

Solubility and Dissolution Rate: Different polymorphs can have varying solubilities, which directly affects the drug's dissolution rate and subsequent absorption.

-

Bioavailability: Changes in solubility and dissolution can lead to significant differences in the extent and rate of drug absorption in the body.

-

Stability: One polymorph may be thermodynamically more stable than another. Metastable forms can convert to a more stable form over time, potentially altering the drug product's efficacy and safety profile.

-

Manufacturing Properties: Properties such as crystal habit, flowability, and compressibility are dependent on the polymorphic form and can impact the formulation and manufacturing processes.

Given these critical implications, a thorough understanding and control of eprinomectin's solid-state chemistry are paramount during drug development. While eprinomectin is known to exist as a white or pale yellow crystalline powder, detailed public studies on its polymorphic forms are scarce.[1] However, research on the analogous compound ivermectin has revealed the existence of pseudopolymorphs (solvates), providing a strong basis for anticipating similar behavior in eprinomectin.[3][4]

Known and Potential Solid Forms of Eprinomectin

Crystalline and Amorphous Forms

Eprinomectin has been described as a crystalline solid.[1] One patent mentions that eprinomectin can exist in both crystalline and amorphous forms. The amorphous state, lacking a long-range ordered crystal lattice, generally exhibits higher solubility and faster dissolution rates compared to its crystalline counterparts. However, it is also thermodynamically less stable and prone to crystallization over time. One study demonstrated that when eprinomectin was encapsulated in PLGA microspheres, it existed in an amorphous state.

Insights from Ivermectin Polymorphism

Due to the close structural similarity between eprinomectin and ivermectin, the study of ivermectin's polymorphism offers valuable insights. Research has identified several pseudopolymorphs of ivermectin, which are solvates containing different solvent molecules within the crystal lattice.[3][4] This strongly suggests that eprinomectin may also form various solvates depending on the crystallization solvent.

A study on new ivermectin pseudopolymorphs provided detailed single-crystal X-ray diffraction data for different solvates.[3] The crystallographic data for ivermectin hemihydrate ethanolate has also been reported.[4] This information is crucial for understanding the crystal packing and molecular conformation of this class of compounds.

Experimental Protocols for Solid-State Characterization

A comprehensive investigation of eprinomectin's polymorphism would involve a systematic screening for different solid forms and their subsequent characterization using a suite of analytical techniques.

Polymorph Screening Workflow

A typical polymorph screening process aims to induce the crystallization of the API under a wide range of conditions to identify as many solid forms as possible.

Caption: A generalized workflow for polymorph screening and selection of an active pharmaceutical ingredient.

Key Experimental Methodologies

-

Crystallization Techniques:

-

Solvent Evaporation: Dissolving the API in a suitable solvent and allowing the solvent to evaporate slowly.

-

Cooling Crystallization: Cooling a saturated solution of the API to induce crystallization. Studies on avermectins have shown that programmed cooling can yield high-quality crystals.

-

Anti-Solvent Addition: Adding a solvent in which the API is insoluble (an anti-solvent) to a solution of the API to cause precipitation.

-

Slurry Conversion: Suspending the API in a solvent where it has limited solubility and agitating the mixture over time to allow for conversion to a more stable form.

-

-

Analytical Techniques:

-

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and differentiating crystalline forms. Each polymorph will have a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, such as melting, crystallization, and solid-solid transitions. It provides information on melting points and enthalpies of fusion, which are characteristic of a specific polymorph.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for identifying solvates and hydrates by quantifying the amount of solvent loss upon heating.

-

Vibrational Spectroscopy (FTIR and Raman): These techniques provide information about the molecular vibrations within the crystal lattice. Different polymorphs can exhibit distinct spectral features.

-

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR can distinguish between different polymorphic forms by probing the local environment of atomic nuclei.

-

Microscopy: Polarized light microscopy can be used to observe crystal morphology and birefringence, while scanning electron microscopy (SEM) provides high-resolution images of the crystal habit.

-

Quantitative Data and Characterization

Table 1: Crystallographic Data for Ivermectin Pseudopolymorphs

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| Ivermectin hemihydrate ethanolate[4] | Monoclinic | C2 | 40.9374(10) | 9.26951(6) | 14.9488(2) | 73.047(1) | 5426.12(8) | 4 |

| Ivermectin-Ethanol Solvate[3] | Monoclinic | I2 | 15.012(3) | 9.278(2) | 21.056(4) | 100.23(3) | 2883.3(10) | 2 |

| Ivermectin-GVL Solvate[3] | Orthorhombic | P2₁2₁2₁ | 15.012(3) | 18.556(4) | 41.112(8) | 90 | 11449(4) | 8 |

GVL: γ-valerolactone

Table 2: Thermal Analysis Data for Ivermectin Pseudopolymorphs

| Compound | Melting Point (°C) (DSC) | Decomposition Onset (°C) (TGA) | Solvent Loss (%) (TGA) |

| Ivermectin-Ethanol Solvate[3] | ~160 (endotherm) | ~180 | Corresponds to ethanol loss |

| Ivermectin-GVL Solvate[3] | ~155 (endotherm) | ~175 | Corresponds to GVL loss |

Note: The exact values from the source may vary based on experimental conditions.

Signaling Pathways and Logical Relationships

The mechanism of action of eprinomectin involves its interaction with glutamate-gated chloride channels in invertebrates. The polymorphism of the drug substance itself does not directly alter this signaling pathway. However, the dissolution and absorption kinetics, which are influenced by the solid-state form, determine the concentration of the drug that reaches the target site.

Caption: The influence of the solid-state form of eprinomectin on its path to pharmacological action.

Conclusion and Future Directions

The solid-state properties of eprinomectin are a critical area of study for ensuring the development of stable and effective veterinary drug products. While direct and comprehensive studies on eprinomectin polymorphism are currently limited, the well-documented polymorphic behavior of its close analog, ivermectin, provides a strong indication that eprinomectin is also likely to exist in multiple crystalline forms, including solvates.

For researchers and drug development professionals, a systematic polymorph screen of eprinomectin is highly recommended. Such a study should employ a variety of crystallization techniques and a comprehensive suite of analytical methods to identify and characterize all accessible solid forms. The resulting data will be invaluable for selecting the optimal polymorph for formulation, ensuring consistent product quality, and meeting regulatory requirements. Future work should focus on obtaining single-crystal structures of any identified eprinomectin polymorphs to provide definitive structural information. Furthermore, quantitative studies on the solubility, stability, and dissolution rates of these forms will be essential for establishing a clear understanding of their biopharmaceutical properties.

References

In Vitro Activity of Eprinomectin Against Nematode Larvae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Eprinomectin against various nematode larvae. Eprinomectin, a member of the macrocyclic lactone class of endectocides, is a crucial tool in veterinary medicine for controlling parasitic nematode infections. Understanding its in vitro efficacy is paramount for developing effective parasite control strategies, monitoring for anthelmintic resistance, and discovering novel nematicidal agents. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The in vitro potency of Eprinomectin has been evaluated against a range of nematode species using various assay endpoints. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, as well as efficacy percentages from various studies. These values are critical for comparing the susceptibility of different nematode species and for detecting shifts in resistance.

Table 1: In Vitro Inhibitory and Lethal Concentrations of Eprinomectin against Nematode Larvae

| Nematode Species | Larval Stage | Assay Type | Parameter | Value | Reference |

| Haemonchus contortus (Susceptible Isolate) | L3 | Larval Motility | IC50 | 0.29 - 0.48 µM | [1] |

| Haemonchus contortus (Resistant Isolate) | L3 | Larval Motility | IC50 | 8.16 - 32.03 µM | [1] |

| Caenorhabditis elegans | L4 | Larval Motility | IC50 (90 min) | ~0.19 µM | [2] |

| Cooperia spp. (Susceptible Isolate) | L3 | Larval Development | EC50 | Not specified, but susceptible | [3] |

| Cooperia spp. (Resistant Isolate) | L3 | Larval Development | EC50 | Not specified, but resistant | [3] |

| Crenosoma vulpis | L3 | Larval Motility | LC50 | 28.2 ng/mL | [4] |

Table 2: In Vivo Efficacy of Eprinomectin against Fourth-Stage Larvae (L4) of Various Nematode Species

| Nematode Species | Host | Efficacy (%) | Reference |

| Ostertagia ostertagi | Cattle | >99% | [4][5] |

| Cooperia spp. | Cattle | >99% | [5] |

| Dictyocaulus viviparus | Cattle | >99% | [5] |

| Haemonchus contortus | Cattle | >99% | [5] |

| Nematodirus helvetianus | Cattle | >99% | [5] |

| Oesophagostomum radiatum | Cattle | >99% | [5] |

| Trichostrongylus axei | Cattle | >99% | [5] |

| Trichostrongylus colubriformis | Cattle | >99% | [5] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible in vitro testing of anthelmintics. Below are methodologies for two commonly employed assays to assess the efficacy of Eprinomectin against nematode larvae.

Larval Motility Assay (LMA)

This assay evaluates the paralytic effects of Eprinomectin on third-stage (L3) nematode larvae.

Objective: To determine the concentration of Eprinomectin that inhibits the motility of nematode larvae.

Materials:

-

Third-stage (L3) nematode larvae

-

Eprinomectin stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Automated motility tracking system or microscope for visual assessment

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Larval Preparation:

-

Harvest L3 larvae from fecal cultures using a Baermann apparatus.

-

Wash the larvae multiple times with a suitable buffer (e.g., M9 buffer or sterile water) by centrifugation to remove debris.[1]

-

Resuspend the larvae in the assay medium and determine the concentration by counting a small aliquot. Adjust the concentration to the desired number of larvae per well (e.g., 50-100 larvae in 50 µL).[1][4]

-

-

Drug Dilution:

-

Assay Setup:

-

Dispense the larval suspension into the wells of a 96-well plate.

-

Add the different Eprinomectin dilutions to the respective wells.

-

Include negative control wells (medium with solvent only) and positive control wells (a known paralytic agent).

-

-

Incubation:

-

Motility Assessment:

-

Quantify larval motility using an automated tracking system that detects movement based on infrared microbeam interruptions or by visual scoring under a microscope.[6]

-

Calculate the percentage of motility inhibition for each Eprinomectin concentration relative to the negative control.

-

-

Data Analysis:

-

Plot the percentage of motility inhibition against the logarithm of the Eprinomectin concentration.

-

Determine the IC50 value using a non-linear regression analysis.

-

Larval Development Assay (LDA)

This assay assesses the ability of Eprinomectin to inhibit the development of nematode eggs to the third larval stage (L3).

Objective: To determine the concentration of Eprinomectin that inhibits the development of nematode larvae.

Materials:

-

Nematode eggs

-

Eprinomectin stock solution (in DMSO)

-

Culture medium (containing nutrients like yeast extract)[3]

-

96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Microscope

-

Lugol's iodine solution

Procedure:

-

Egg Preparation:

-

Extract nematode eggs from fresh fecal samples using a series of sieves and a flotation method with a saturated salt solution.[1]

-

Thoroughly wash the collected eggs with sterile water to remove fecal debris and the flotation solution.

-

Determine the egg concentration and adjust it to approximately 100-150 eggs per desired volume.[7]

-

-

Drug Dilution:

-

Prepare serial dilutions of Eprinomectin in the culture medium as described for the LMA.

-

-

Assay Setup:

-

Dispense the egg suspension into the wells of a 96-well plate.

-

Add the various Eprinomectin dilutions to the appropriate wells.

-

Include negative control wells (medium with solvent) and positive control wells (a known ovicidal or larvicidal agent).

-

-

Incubation:

-

Assessment of Development:

-

After the incubation period, add a drop of Lugol's iodine solution to each well to stop larval development and facilitate counting.

-

Under a microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of development to the L3 stage for each Eprinomectin concentration compared to the negative control.

-

Determine the IC50 or EC50 value by plotting the percentage of inhibition against the drug concentration.

-

Visualizations

Signaling Pathway of Eprinomectin

Eprinomectin, like other macrocyclic lactones, exerts its anthelmintic effect by targeting specific neurotransmitter receptors in nematodes.[9] This leads to paralysis and ultimately the death of the parasite.[2][10] The primary targets are glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors.[9]

Caption: Eprinomectin's mechanism of action in nematodes.

Experimental Workflow for In Vitro Larval Assays

The general workflow for conducting in vitro assays to determine the efficacy of Eprinomectin against nematode larvae involves several key steps, from parasite collection to data analysis.

Caption: General workflow for in vitro nematode larval assays.

This technical guide provides a foundational understanding of the in vitro activity of Eprinomectin against nematode larvae. The presented data, protocols, and visualizations are intended to support researchers and professionals in the fields of veterinary parasitology and anthelmintic drug development. Adherence to standardized methodologies is crucial for generating reliable and comparable data to combat the growing challenge of anthelmintic resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic efficacy of eprinomectin extended-release injection against induced infections of developing (fourth-stage larvae) and adult nematode parasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of a pour-on formulation of eprinomectin (MK-397) against nematode parasites of cattle, with emphasis on inhibited early fourth-stage larvae of Ostertagia spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The efficacy of eprinomectin against induced infections of immature (fourth larval stage) and adult nematode parasites in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]

- 7. Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Larval Development Test [bio-protocol.org]

- 9. The efficacy of eprinomectin extended-release injection against naturally acquired nematode parasites of cattle, with special regard to inhibited fourth-stage Ostertagia larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Eprinomectin: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprinomectin is a semi-synthetic derivative of the avermectin family, a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Discovered and developed by scientists at Merck Research Laboratories, eprinomectin has become a cornerstone of parasite control in livestock, particularly in dairy and beef cattle.[2] Its broad-spectrum efficacy, coupled with a favorable safety profile and a zero-day milk and meat withdrawal period, has made it a valuable tool for veterinarians and producers worldwide.[3] This technical guide provides an in-depth overview of the discovery, development, and key characteristics of eprinomectin.

Discovery and Synthesis

The journey of eprinomectin begins with the discovery of the avermectins by Satoshi Ōmura and his team at the Kitasato Institute in Japan. They isolated the natural product from the fermentation broth of the soil microorganism Streptomyces avermitilis.[3]

Eprinomectin is produced through a semi-synthetic process starting from avermectin B1, a major component of the avermectin complex.[1] The synthesis involves a chemical modification of the 4"-position of the oleandrose sugar moiety.[4]

Eprinomectin Synthesis Workflow

Caption: A simplified workflow illustrating the production of Eprinomectin.

Mechanism of Action

Eprinomectin, like other avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates. Its primary mode of action is the selective and high-affinity binding to glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of parasites.[5]

This binding potentiates the opening of these channels, leading to an increased influx of chloride ions into the cells. The resulting hyperpolarization of the nerve or muscle cell membrane causes paralysis and ultimately the death of the parasite.[5] While avermectins can also interact with GABA-gated chloride channels, their affinity for these channels is significantly lower.[5]

Eprinomectin's Signaling Pathway at the Neuromuscular Junction

Caption: The signaling pathway of Eprinomectin leading to parasite paralysis.

Efficacy and Spectrum of Activity

Eprinomectin exhibits a broad spectrum of activity against a wide range of internal and external parasites of cattle.[3]

Endoparasites (Internal Parasites)

Clinical trials have demonstrated high efficacy against various gastrointestinal roundworms and lungworms.

Table 1: Efficacy of Eprinomectin Pour-On (500 µg/kg) Against Internal Parasites in Cattle

| Parasite Species | Stage | Efficacy (%) |

| Ostertagia ostertagi | Adult, L4, Inhibited L4 | ≥99 |

| Haemonchus placei | Adult, L4 | ≥99 |

| Trichostrongylus axei | Adult, L4 | ≥99 |

| Cooperia spp. | Adult, L4 | ≥99 |

| Dictyocaulus viviparus (Lungworm) | Adult, L4 | ≥99 |

Data compiled from multiple efficacy studies.

Ectoparasites (External Parasites)

Eprinomectin is also highly effective against a variety of economically important ectoparasites.

Table 2: Efficacy of Eprinomectin Pour-On (500 µg/kg) Against External Parasites in Cattle

| Parasite Species | Common Name | Efficacy (%) |

| Sarcoptes scabiei var. bovis | Mange Mites | ≥99 |

| Chorioptes bovis | Mange Mites | ≥99 |

| Linognathus vituli | Sucking Lice | ≥99 |

| Haematopinus eurysternus | Sucking Lice | ≥99 |

| Damalinia bovis | Biting Lice | ≥99 |

| Haematobia irritans | Horn Flies | ≥95 (for 7 days) |

Data compiled from multiple efficacy studies.

Pharmacokinetics

The pharmacokinetic profile of eprinomectin following topical (pour-on) administration in cattle is characterized by slow absorption, wide distribution, and slow elimination.

Experimental Protocol: Pharmacokinetic Study in Lactating Dairy Cattle

A typical pharmacokinetic study involves the following steps:

-

Animal Selection: Healthy, lactating dairy cows are selected and acclimatized.

-

Treatment: A single topical dose of eprinomectin (e.g., 500 µg/kg body weight) is applied along the dorsal midline.

-

Sample Collection: Blood and milk samples are collected at predetermined time points before and after treatment (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 168, 240, 336, and 504 hours).

-

Sample Processing: Plasma is separated from blood samples. All samples are stored frozen until analysis.

-

Analytical Method: Eprinomectin concentrations in plasma and milk are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[6]

-

Data Analysis: Pharmacokinetic parameters are calculated from the concentration-time data using appropriate software.

Table 3: Pharmacokinetic Parameters of Eprinomectin Pour-On (500 µg/kg) in Lactating Dairy Cattle

| Parameter | Plasma | Milk |

| Cmax (ng/mL) | 10 - 20 | 1 - 3 |

| Tmax (days) | 2 - 4 | 2 - 4 |

| AUC (ng·h/mL) | ~1500 | ~150 |

| Elimination Half-life (t½) (days) | ~4 - 5 | ~4 - 5 |

| Milk-to-Plasma Ratio | ~0.1 | - |

Values are approximate and can vary between studies.

Eprinomectin Pharmacokinetic Study Workflow

Caption: A workflow for a typical pharmacokinetic study of Eprinomectin.

Safety and Toxicology

Eprinomectin has a wide margin of safety in cattle, including calves, bulls, and pregnant and lactating cows.[3]

Experimental Protocol: Target Animal Safety Study

Safety studies are conducted to determine the tolerance of the target animal to the drug:

-

Animal Groups: Cattle are divided into multiple groups, including a control group (vehicle only) and groups receiving multiples of the recommended dose (e.g., 1x, 3x, 5x).

-

Treatment: The drug is administered according to the study design, which may involve single or repeated doses.

-

Observations: Animals are closely monitored for any adverse clinical signs, including changes in behavior, appetite, and physical condition. Body weights and feed consumption are recorded.

-

Clinical Pathology: Blood and urine samples are collected for hematology and clinical chemistry analysis.

-

Necropsy: At the end of the study, animals are euthanized and subjected to a full necropsy, including macroscopic and microscopic examination of tissues.

Table 4: Key Findings from Eprinomectin Safety Studies in Cattle

| Study Type | Dose Levels | Key Findings |

| Acute Toxicity | Up to 10x the recommended dose | Transient mydriasis (pupil dilation) observed in some animals at the highest dose. No other significant adverse effects. |

| Repeated Dose Toxicity | 3x and 5x the recommended dose | No significant treatment-related adverse effects observed. |

| Reproductive Safety | 3x the recommended dose | No adverse effects on reproductive performance of bulls or cows. No teratogenic effects observed. |

Based on data from regulatory submissions.[3]

Regulatory Approval

Eprinomectin pour-on for beef and dairy cattle was first approved by the U.S. Food and Drug Administration (FDA) under NADA 141-079.[3] A key feature of this approval is the zero-day withdrawal period for meat and a zero-day milk discard time, which is highly advantageous for dairy operations.[3]

FDA Approval Process for a New Animal Drug

Caption: A simplified overview of the FDA approval process for a new animal drug.

Conclusion

Eprinomectin represents a significant advancement in veterinary parasitology. Its development from a natural product through semi-synthesis has resulted in a highly effective and safe endectocide. The comprehensive body of research supporting its efficacy, pharmacokinetics, and safety has solidified its role as a critical tool for maintaining the health and productivity of cattle. For researchers and drug development professionals, the story of eprinomectin serves as a compelling case study in the successful development of a veterinary pharmaceutical.

References

- 1. Eprinomectin [sitem.herts.ac.uk]

- 2. DailyMed - EPRINEX POUR-ON FOR BEEF AND DAIRY CATTLE- eprinomectin solution [dailymed.nlm.nih.gov]

- 3. ams.usda.gov [ams.usda.gov]

- 4. WO2016063058A1 - Anthelminthic macrolide synthesis - Google Patents [patents.google.com]

- 5. AOP-Wiki [aopwiki.org]

- 6. lib3.dss.go.th [lib3.dss.go.th]

Methodological & Application

Preparation of Eprinomectin Standard Solution for High-Performance Liquid Chromatography (HPLC) Analysis

Application Note & Protocol

This document provides a detailed methodology for the preparation of Eprinomectin standard solutions for use in High-Performance Liquid Chromatography (HPLC) analysis. Accurate preparation of standard solutions is critical for the quantification of Eprinomectin in various matrices, including pharmaceutical formulations and biological samples. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Eprinomectin is a semi-synthetic derivative of the avermectin family, widely used as a broad-spectrum antiparasitic agent in veterinary medicine.[1][2][3] It is a mixture of two closely related components, eprinomectin B1a and eprinomectin B1b.[2][4][5] HPLC is a common analytical technique for the identification and quantification of Eprinomectin. The preparation of accurate and stable standard solutions is a prerequisite for reliable and reproducible HPLC results.

Materials and Reagents

-

Eprinomectin reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (ultrapure, 18 MΩ·cm)

-

Ethanol (analytical grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Analytical balance (readable to 0.01 mg)

-

Syringe filters (0.22 µm or 0.45 µm)

Experimental Protocols

Solvent Selection and Solubility

Eprinomectin is soluble in a variety of organic solvents. The choice of solvent for the stock solution depends on the HPLC method's mobile phase to ensure compatibility. Eprinomectin is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide, with a solubility of approximately 30 mg/ml.[2] It is also soluble in methanol and acetonitrile.[5][6] For reversed-phase HPLC, the mobile phase, often a mixture of acetonitrile, methanol, and water, is a suitable diluent for working standards.[7][8]

Preparation of Eprinomectin Stock Standard Solution (1 mg/mL)

-

Weighing: Accurately weigh approximately 10 mg of the Eprinomectin reference standard into a clean, dry 10 mL volumetric flask.

-

Dissolution: Add a small volume (approximately 5-7 mL) of the chosen solvent (e.g., methanol or acetonitrile) to the flask.

-

Sonication: Sonicate the flask for 5-10 minutes to ensure complete dissolution of the Eprinomectin standard.

-

Volume Adjustment: Allow the solution to return to room temperature, then add the solvent to the mark.

-

Homogenization: Invert the flask several times to ensure a homogeneous solution.

-

Labeling and Storage: Label the stock solution with the concentration, preparation date, and initials of the analyst. Store the stock solution at -20°C in a tightly sealed container to ensure stability.[2]

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the stock solution to the desired concentration range for calibration curves. The concentration of the working standards should bracket the expected concentration of Eprinomectin in the samples to be analyzed.

-

Dilution Calculation: Calculate the required volume of the stock solution to prepare the desired concentration of the working standard.

-

Pipetting: Using a calibrated pipette, transfer the calculated volume of the stock solution into a volumetric flask of the appropriate size.

-

Dilution: Dilute to the mark with the appropriate diluent, which is often the mobile phase of the HPLC method.

-

Homogenization: Mix the solution thoroughly.

-

Filtration: Before injection into the HPLC system, filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation of Eprinomectin standard solutions.

Table 1: Eprinomectin Stock Standard Solution Preparation

| Parameter | Value |

| Standard Compound | Eprinomectin (Reference Standard) |

| Purity | ≥95% |

| Stock Solution Concentration | 1 mg/mL (or 0.5 mg/mL as per USP)[9][10] |

| Solvent Options | Methanol, Acetonitrile, Mobile Phase |

| Storage Conditions | -20°C[2] |

Table 2: Example of Working Standard Dilution Series

| Working Standard ID | Stock Solution Volume (µL) | Final Volume (mL) | Final Concentration (µg/mL) |

| WS1 | 10 | 10 | 1 |

| WS2 | 50 | 10 | 5 |

| WS3 | 100 | 10 | 10 |

| WS4 | 250 | 10 | 25 |

| WS5 | 500 | 10 | 50 |

| WS6 | 1000 | 10 | 100 |

Note: The concentration range should be adapted based on the specific analytical method's sensitivity and the expected sample concentrations.

HPLC Analysis Conditions

While this document focuses on standard preparation, the following table provides typical HPLC conditions for Eprinomectin analysis for context.

Table 3: Typical HPLC Parameters for Eprinomectin Analysis

| Parameter | Condition 1 (Isocratic)[7] | Condition 2 (Gradient)[3][11] |

| Column | C18 reversed-phase (e.g., 4.6 x 75 mm, 3.5 µm)[7] | Kinetex C8 (e.g., 100 mm × 4.6 mm, 2.6 µm)[3][11] |

| Mobile Phase | Acetonitrile:Methanol:Water (47:33:20, v/v/v)[7] | A: Water-acetonitrile-isopropanol (48:42:10, v/v/v) B: 100% Acetonitrile[3][11] |

| Flow Rate | 1.5 mL/min[7] | 0.7 mL/min[3][11] |

| Column Temperature | 30 °C[7] | 30 °C[3][11] |

| Detection Wavelength | 245 nm[7] | 252 nm[3][11] |

| Injection Volume | 15 µL[7] | Not specified |

Workflow Diagram

The following diagram illustrates the workflow for the preparation of Eprinomectin standard solutions for HPLC analysis.

Caption: Workflow for Eprinomectin Standard Solution Preparation.

This comprehensive guide should enable researchers and analysts to prepare Eprinomectin standard solutions with high accuracy and precision, leading to reliable quantitative results in HPLC analysis. Adherence to good laboratory practices is essential throughout the procedure.

References

- 1. academic.oup.com [academic.oup.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of a stability-indicating RP-HPLC method for determination of eprinomectin, its degradation products, and butylated hydroxytoluene in a pour-on finished product - American Chemical Society [acs.digitellinc.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. uspnf.com [uspnf.com]

- 11. Alternative and Improved Stability-Indicating HPLC Method for the Assay of Eprinomectin and Determination of Its Related Compounds in Bulk Batches of Eprinomectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Eprinomectin in Plasma via LC-MS/MS: An Application Note and Protocol

Abstract

This document provides a comprehensive protocol for the quantification of eprinomectin in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Eprinomectin, a member of the avermectin class of endectocides, is widely used in veterinary medicine for parasite control in cattle.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and residue studies. The described method is sensitive, selective, and suitable for high-throughput analysis. This protocol details sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters presented in a clear, tabular format.

Introduction

Eprinomectin is a semi-synthetic derivative of the avermectin family, exhibiting broad-spectrum activity against nematodes and arthropods.[2][3] It is a mixture of two components, eprinomectin B1a (>90%) and B1b (<10%).[2] Monitoring its levels in biological matrices like plasma is essential for ensuring efficacy and food safety. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity, allowing for precise quantification even at low concentrations.[4] This application note presents a validated LC-MS/MS method for the determination of eprinomectin in plasma.

Experimental Workflow

The overall experimental workflow for the quantification of eprinomectin in plasma is depicted below.

Caption: Workflow for Eprinomectin Quantification.

Detailed Experimental Protocol

Materials and Reagents

-

Eprinomectin reference standard

-

Internal Standard (IS), e.g., Ivermectin-d2 or another suitable analogue

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Blank plasma from the target species

Sample Preparation

A protein precipitation method is recommended for its simplicity and speed.[4]

-

Transfer 250 µL of plasma sample into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (e.g., 1 µg/mL).

-

Add 750 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.